4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrazolones, which are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method includes the condensation of diethylamine with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a drug candidate.
Medicine: Research investigates its pharmacological properties, including potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 7-(Diethylamino)coumarin derivatives
- 4-Nitrosodiphenylamine
- N-(2,4-Dimethylphenyl)formamide
- 4-Nitrocatechol
Uniqueness
Compared to similar compounds, 4-(Diethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .
Properties
CAS No. |
55852-86-3 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
4-(diethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H21N3O/c1-5-17(6-2)14-12(3)16(4)18(15(14)19)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3 |
InChI Key |
HLSJDSZSQGSLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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